molecular formula C20H15BrO4 B2502408 4-Bromophenyl 2-(4-phenoxyphenoxy)acetate CAS No. 330677-27-5

4-Bromophenyl 2-(4-phenoxyphenoxy)acetate

Cat. No.: B2502408
CAS No.: 330677-27-5
M. Wt: 399.24
InChI Key: OMWRYIJGFFTWKS-UHFFFAOYSA-N
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Description

4-Bromophenyl 2-(4-phenoxyphenoxy)acetate is an organic compound that features a bromine atom attached to a phenyl ring and an acetate group linked to a phenoxyphenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromophenyl 2-(4-phenoxyphenoxy)acetate typically involves a multi-step process. One common method is the esterification of 4-bromophenylacetic acid with 2-(4-phenoxyphenoxy)ethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromophenyl 2-(4-phenoxyphenoxy)acetate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom on the phenyl ring can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The phenoxyphenoxy moiety can be oxidized to form quinone derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium amide or thiourea in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous ether.

Major Products Formed

    Nucleophilic substitution: Formation of substituted phenyl derivatives.

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

4-Bromophenyl 2-(4-phenoxyphenoxy)acetate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromophenyl 2-(4-phenoxyphenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenylacetic acid: A precursor in the synthesis of 4-Bromophenyl 2-(4-phenoxyphenoxy)acetate.

    Phenoxyacetic acid: Shares the phenoxy group but lacks the bromine atom and the additional phenoxy moiety.

    4-Phenoxyphenol: Contains the phenoxyphenoxy structure but lacks the acetate group.

Uniqueness

This compound is unique due to its combination of a brominated phenyl ring and a phenoxyphenoxy acetate moiety, which imparts distinct chemical and biological properties compared to its similar compounds.

Properties

IUPAC Name

(4-bromophenyl) 2-(4-phenoxyphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrO4/c21-15-6-8-19(9-7-15)25-20(22)14-23-16-10-12-18(13-11-16)24-17-4-2-1-3-5-17/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMWRYIJGFFTWKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)OCC(=O)OC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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